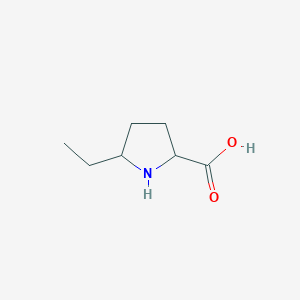

5-Ethylpyrrolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

5-ethylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c1-2-5-3-4-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |

InChI Key |

QUNIAINQNHRELE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(N1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethylpyrrolidine 2 Carboxylic Acid and Its Analogs

Classical and Conventional Synthetic Routes

Conventional approaches to the synthesis of 5-substituted pyrrolidine-2-carboxylic acids often involve multi-step sequences that build the heterocyclic ring or modify an existing one.

Direct alkylation of pyrrolidine (B122466) precursors is a straightforward approach to introduce substituents onto the ring. However, this method can present challenges, particularly concerning stereochemical control. For instance, the direct alkylation of a pyrrolidine-2-carboxylate derivative can lead to racemization if the starting material is a single enantiomer. google.com The process typically involves reacting an appropriate pyrrolidine intermediate with an alkylating agent. nih.gov For example, the synthesis of N-alkylated pyrrolidine-2-carboxylic acid derivatives has been achieved by reacting the corresponding pyrrolidine-2-carboxylic acid ester with an alkyl halide in the presence of a base. google.com

Carbamates serve as versatile intermediates in the synthesis of pyrrolidine rings. One notable strategy involves the oxidative cyclization of acyclic hydroxyurethane (carbamate) precursors to form 5-substituted 2-pyrrolidinones. combichemistry.com The carbamate (B1207046) functionality can act as a protecting group for the nitrogen atom, influencing its nucleophilicity and the stereochemical outcome of cyclization reactions. acs.org The formation of the carbamate itself can be achieved through various methods, including the reaction of an amine with an activated carbonate, such as p-nitrophenyl chloroformate, which serves as an effective alkoxycarbonylating reagent. acs.org N-heterocyclic olefins have also been utilized as catalysts for the cycloaddition of substrates like propargyl alcohol and CO2 to form cyclic carbamates. mdpi.com

One-pot syntheses offer an efficient alternative to traditional multi-step procedures by reducing the need for intermediate purification, thereby saving time and resources. One such strategy for creating substituted pyrrolidine systems is the Ugi reaction. A one-pot Ugi reaction involving allenic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective cyclization, has been developed to produce pyrrolidin-5-one-2-carboxamides in good yields. nih.govresearchgate.net Another one-pot approach involves the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions, which are generated in situ from α-hydroxycarbamates derived from pyrrolidine. This is followed by a dehydrative cyclization to form pyrrolidine-substituted pyridinium (B92312) salts. nih.gov

The final step in many synthetic routes to 5-Ethylpyrrolidine-2-carboxylic acid is the hydrolysis of its corresponding ester precursor, such as ethyl 5-ethylpyrrolidine-2-carboxylate. nih.gov This transformation is typically accomplished by heating the ester under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk Alkaline hydrolysis is generally preferred over acid-catalyzed hydrolysis because the reaction is essentially irreversible, as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol. chemguide.co.uk The free carboxylic acid is then obtained by acidifying the resulting carboxylate salt. google.comchemguide.co.uk

Table 1: Comparison of Conventional Synthetic Steps

| Step | Description | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | Introduction of an ethyl group onto a pyrrolidine ring precursor. | Alkyl halides, base | Straightforward concept | Risk of racemization google.com |

| Carbamate Cyclization | Formation of the pyrrolidine ring from an acyclic carbamate intermediate. | Oxidizing agents, N-heterocyclic olefins combichemistry.commdpi.com | Good control over ring formation | Requires synthesis of the acyclic precursor |

| One-Pot Reaction | Multiple reaction steps performed in a single vessel. | Ugi reaction components, N-acyliminium ion precursors nih.govnih.gov | High efficiency, reduced waste | Can be sensitive to reaction conditions |

| Ester Hydrolysis | Conversion of the final ester intermediate to the carboxylic acid. | NaOH or HCl (aq), heat chemguide.co.uk | High yield, reliable | Requires a separate final step |

Stereoselective and Asymmetric Synthesis

Achieving specific stereoisomers of this compound requires advanced synthetic methods that control the formation of chiral centers.

The synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines is a significant area of research. A variety of strategies have been developed, often starting from chiral pool materials or employing asymmetric catalysis.

One common approach begins with L-pyroglutamic acid, a readily available chiral starting material. acs.org The synthesis can involve transforming the pyroglutamic acid into a thiolactam, followed by S-alkylation and subsequent reactions to introduce the desired substituent at the 5-position while controlling the stereochemistry. acs.org

Another powerful technique is the iodocyclization of enantiopure homoallylic sulfonamides, which affords trans-2,5-disubstituted 3-iodopyrrolidines. nih.gov This method provides a valuable route to the trans diastereomer of the pyrrolidine ring system. nih.gov

Asymmetric catalysis offers a direct route to chiral pyrrolidines. For example, a silver-catalyzed 5-endo-dig cyclization of enantiopure acetylene-containing amino acids has been used to create enantiomerically pure 2,5-disubstituted pyrrolines, which can then be reduced to the corresponding saturated proline derivatives. acs.org Furthermore, biocatalytic methods, utilizing enzymes such as transaminases, have been employed for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. acs.org

For analogs, such as 5-trifluoromethylproline, a Strecker-type reaction on an oxazolopyrrolidine intermediate derived from a chiral fluorinated oxazolidine (B1195125) has proven effective for synthesizing the desired (2S,5R) stereoisomer. researchgate.net

Table 2: Overview of Enantioselective Synthesis Strategies

| Strategy | Starting Material/Catalyst | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | L-pyroglutamic acid acs.org | Multi-step functional group manipulation and substitution | Access to specific enantiopure isomers (e.g., cis) acs.org |

| Iodocyclization | Enantiopure homoallylic sulfonamides nih.gov | Iodocyclization reaction | Primarily trans-2,5-disubstituted pyrrolidines nih.gov |

| Asymmetric Catalysis | Acetylene-containing amino acids / Silver catalyst acs.org | 5-endo-dig cyclization | Enantiomerically pure 2,5-disubstituted pyrrolines acs.org |

| Biocatalysis | ω-chloroketones / Transaminase enzymes acs.org | Reductive amination and spontaneous cyclization | Access to both (R) and (S) enantiomers in high ee acs.org |

| Diastereoselective Reaction | Chiral fluorinated oxazolidine researchgate.net | Strecker-type reaction on an oxazolopyrrolidine intermediate | High diastereoselectivity for specific isomers (e.g., (2S,5R)) researchgate.net |

Enantiopure Synthesis Strategies

Starting Materials in Stereoselective Synthesis (e.g., L-Pyroglutamic Acid, D-Mannitol, (R)-Methionine, 2,4-Diaminobutyric Acid)

L-Pyroglutamic Acid: This readily available chiral lactam is a cornerstone for synthesizing modified pyrrolidines. psu.edu One strategy involves the manipulation of the lactam carbonyl to introduce substituents at the C5 position. psu.edu For instance, a hemiaminal derived from pyroglutamic acid can react with nucleophiles under Lewis acidic conditions to form 2,5-disubstituted pyrrolidines. nih.govacs.org The stereochemical outcome of such additions can be controlled. nih.govacs.org Another approach relies on the Eschenmoser ring contraction of a thiolactam derived from pyroglutamic acid, which has been applied extensively in the synthesis of pyrrolidine alkaloids. psu.eduacs.org

D-Mannitol: As a C2-symmetrical polyol, D-mannitol is an effective chiral precursor for a variety of complex molecules, including pyrrolidine derivatives. nih.govresearchgate.net Its multiple stereocenters provide a rigid framework for stereocontrolled transformations. The synthesis of enantiomerically pure nitro alkenes from D-mannitol, for example, can serve as a key step in building blocks for more complex heterocyclic structures. researchgate.net A synthetic route starting from D-mannitol was utilized by Kibayashi and co-workers to access 2,5-disubstituted pyrrolidines. nih.gov

(R)-Methionine and 2,4-Diaminobutyric Acid: Amino acids beyond pyroglutamic acid are also valuable chiral starting materials. Their inherent stereochemistry and functional groups (amine and carboxylic acid) provide versatile handles for elaboration into the pyrrolidine scaffold.

Stereodivergent Approaches

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material. This is particularly valuable for creating diastereomeric pairs of 2,5-disubstituted pyrrolidines.

A gold-catalyzed tandem intramolecular hydroamination/iminium formation/reduction sequence has been developed for this purpose. rsc.orgrsc.org In this method, the choice of the nitrogen-protecting group on the starting amino alkyne dictates the stereochemical outcome, allowing for a switch between cis and trans diastereomers. rsc.orgrsc.org Similarly, intramolecular iridium-catalyzed allylic aminations provide a highly stereodivergent route to 2,5-disubstituted 3-hydroxypyrrolidines. nih.govrsc.org The use of different enantiomers of a chiral ligand controls the relative stereochemistry of the substituents on the resulting pyrrolidine ring. nih.govrsc.org

| Method | Catalyst System | Controlling Factor | Stereochemical Outcome |

| Tandem Hydroamination/Reduction | Au-catalyzed | Nitrogen Protecting Group (e.g., Ts vs. Bz) | Switchable between cis and trans isomers rsc.org |

| Intramolecular Allylic Amination | Ir-catalyzed | Enantiomer of Chiral Ligand | Control of relative position of substituents nih.gov |

Control of cis/trans Stereochemistry in 2,5-Disubstituted Pyrrolidines

Achieving control over the relative cis/trans stereochemistry at the C2 and C5 positions is a critical challenge in pyrrolidine synthesis. Various strategies have been devised to address this.

When starting from pyroglutamic acid derivatives, the protecting group on the nitrogen atom can direct the stereochemistry. The use of carbamate protecting groups tends to favor the formation of cis-pyrrolidines, whereas a benzamide (B126) group directs the reaction toward the trans-isomer. nih.govacs.org Reduction of enamines derived from pyroglutamic acid can also be controlled to yield either trans or cis products, again depending on the nature of the nitrogen protection. psu.eduresearchgate.net

Other methods include:

Iodocyclization: Enantiopure homoallylic sulfonamides undergo iodocyclization to stereoselectively afford trans-2,5-disubstituted 3-iodopyrrolidines. nih.gov

Aminooxygenation: Copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides strongly favors the formation of cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov

Asymmetric Catalytic Methods

Asymmetric catalysis offers a powerful and efficient alternative to chiral pool synthesis, creating stereocenters with high enantioselectivity using a small amount of a chiral catalyst.

Catalytic Hydrogenation of Pyrroline (B1223166) Derivatives

The asymmetric hydrogenation of pyrroline precursors is a direct method for producing chiral pyrrolidines. Rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives and α-aryl enamides serves as a valuable technique for preparing precursors to chiral amino acids and amines, including those with a pyrrolidine structure. nih.gov The development of novel chiral ligands is crucial for the success of these transformations, enabling full conversions and excellent enantioselectivities. nih.gov Similarly, nickel-catalyzed hydrogenation of levulinic acid derivatives can produce chiral 5-methylpyrrolidin-2-one (B85660) with high yield and enantiomeric excess. mdpi.com

Chiral Catalysts and Ligand Design (e.g., (R)-BINAP-Derived Catalysts)

The design of chiral ligands is central to asymmetric catalysis. nih.govnih.gov C2-symmetric ligands have historically dominated the field, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) being a prominent example. nih.govwikipedia.org BINAP possesses axial chirality due to restricted rotation (atropisomerism) and is used in complexes with metals like ruthenium, rhodium, and palladium. wikipedia.org

(R)-BINAP, when combined with ruthenium, forms the basis of Noyori Catalyst Systems, which are highly active and enantioselective in the hydrogenation of a broad range of substrates. synthesiswithcatalysts.com Rhodium(I) complexes incorporating BINAP are effective catalysts for 1,4-conjugate addition reactions. nih.gov The development of BINAP derivatives continues to be an active area of research, aiming to fine-tune the steric and electronic properties of the ligand to improve catalyst performance in various asymmetric transformations. acs.orglookchem.com

| Ligand/Catalyst System | Metal | Reaction Type | Application |

| (R)-BINAP-Ru | Ruthenium | Asymmetric Hydrogenation | Hydrogenation of functionalized ketones synthesiswithcatalysts.com |

| BINAP-Rh | Rhodium | Asymmetric Hydrogenation | Synthesis of (–)-menthol wikipedia.org |

| BINAP-Rh(I) | Rhodium | 1,4-Conjugate Addition | C-C bond formation nih.gov |

| BINAP-Pd | Palladium | Heck Reactions | Asymmetric Heck processes synthesiswithcatalysts.com |

Organometallic Catalysis (e.g., Copper-catalyzed 1,4-addition, Rhodium(I)-catalyzed 1,4-addition, Palladium-catalyzed Oxidative Carbonylation)

Copper-catalyzed 1,4-addition: Chiral copper complexes are effective catalysts for diastereo- and enantioselective 1,4-Michael addition reactions. For example, the reaction of 2,3-dioxopyrrolidines with nitroalkanes can be catalyzed by a copper complex in aqueous media, affording nitro-containing pyrrolidones in high yields and with excellent diastereoselectivities. acs.orgglobethesis.com Copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds also provides a direct route to pyrrolidines. organic-chemistry.orgresearchgate.net

Rhodium(I)-catalyzed 1,4-addition: Rhodium-catalyzed 1,4-conjugate addition has become a versatile method for C-C bond formation under mild conditions. nih.gov The addition of organometallic reagents like arylboronic acids or arylzinc chlorides to unsaturated systems, such as N-Boc-4-pyridone or other heterocyclic acceptors, can be catalyzed by Rh(I) complexes. nih.govbath.ac.uk This methodology allows for the asymmetric synthesis of functionalized piperidines and pyrrolizidinones, often with high yields. nih.govbath.ac.uk

Palladium-catalyzed Oxidative Carbonylation: Palladium catalysis is a powerful tool in organic synthesis, and oxidative carbonylation reactions offer an interesting pathway for constructing carbonyl-containing compounds. nih.gov While traditionally applied to aryl halides, these methods can be adapted for C(sp3)–H functionalization. nih.gov A palladium-catalyzed regioselective γ-carbonylation of aliphatic amines using carbon monoxide has been developed to synthesize pyrrolidones. dntb.gov.uascispace.com This reaction involves the activation of a γ-C(sp3)–H bond, directed by an oxalyl amide group, to form the five-membered lactam ring. dntb.gov.uascispace.com Additionally, palladium(II)-catalyzed aerobic oxidative carboamination of alkenes with allyl tosylamides can produce 2,4-substituted pyrrolidines. nih.govamanote.com

Lewis Acid Catalysis in Acyliminium Ion Chemistry

The generation and subsequent trapping of N-acyliminium ions represent a cornerstone in the synthesis of nitrogen-containing heterocycles, including the pyrrolidine core. Lewis acids are pivotal in this process, enhancing the electrophilicity of precursors and facilitating the formation of the key N-acyliminium intermediate. qub.ac.uk These reactive species can be generated from various precursors, such as N-acyl-N,O-acetals, by liberating a leaving group from the α-position to the nitrogen atom. qub.ac.uk

The role of the Lewis acid is to coordinate with the leaving group (e.g., an alkoxy or acetoxy group), thereby promoting its departure and the formation of the highly electrophilic N-acyliminium cation. This cation is then susceptible to attack by a wide range of nucleophiles. In the context of synthesizing 5-substituted pyrrolidines, an intramolecular cyclization of a suitable open-chain precursor or an intermolecular reaction can be envisioned.

Several Lewis acids have been employed to catalyze reactions involving N-acyliminium ions. For instance, indium triflate (In(OTf)₃) has been shown to be effective in catalyzing the addition of alcohols to N-acyliminium ions for the synthesis of 5-ether-2-pyrrolidinones. qub.ac.uk Other common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and various metal triflates like scandium triflate (Sc(OTf)₃) and gadolinium triflate (Gd(OTf)₃). nih.govresearchgate.net The choice of Lewis acid can significantly influence reaction efficiency and selectivity. For the synthesis of a 5-ethyl derivative, an ethyl-bearing nucleophile (such as an organozinc or organoaluminum reagent) would be introduced to react with the N-acyliminium ion generated from a pyroglutamic acid derivative.

A summary of Lewis acids used in related transformations is presented below.

| Lewis Acid Catalyst | Application in N-Acyliminium Chemistry | Reference |

| Indium(III) triflate (In(OTf)₃) | Catalyzed addition of alcohols to form 5-ether-2-pyrolidinones. | qub.ac.uk |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Used for the synthesis of 5-aminooxazoles via N-acyliminium ions. | qub.ac.uk |

| Gadolinium(III) triflate (Gd(OTf)₃) | Identified as a superior catalyst for preparing tetrahydroquinolines via a related iminium ion cyclization. | nih.gov |

| Boron trifluoride (BF₃) | Employed in the synthesis of peroxy acids. | mdpi.com |

| Indium(III) chloride (InCl₃) | Exhibited the highest performance in the synthesis of N-propargyl-1,2,3,4-tetrahydroquinolines. | nih.gov |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies offer a powerful approach to the synthesis of enantiomerically pure compounds by combining the selectivity of enzymatic transformations with the versatility of chemical reactions. For proline analogs like this compound, enzymes can be used to resolve racemic mixtures or to catalyze stereoselective reactions, thereby establishing key chiral centers.

One relevant example is the chemoenzymatic synthesis of (+)-2-carboxypyrrolidine-3-acetic acid, the core of kainoid amino acids. lookchem.com This process involved an enzymatic hydrolysis step to resolve a mixture of diastereomers. Although not a direct synthesis of the 5-ethyl analog, the methodology highlights the potential of this approach. In such a strategy, a racemic or diastereomeric mixture of a suitable this compound precursor, such as an ester or amide, could be subjected to hydrolysis by a lipase (B570770) or protease. These enzymes often exhibit high stereoselectivity, preferentially catalyzing the reaction of one enantiomer while leaving the other unreacted. This allows for the separation of the two enantiomers, providing access to the desired stereoisomer of the final product. The sole reported preparative-scale protocol to a related precursor required an enzyme-assisted resolution, which involved multiple extraneous steps to access the enantiopure intermediate. nih.gov

Advanced Synthetic Strategies

More recent and advanced methodologies are being explored to streamline the synthesis of complex pyrrolidine derivatives, offering improvements in efficiency, selectivity, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving process efficiency. rasayanjournal.co.innih.gov The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of various pyrrolidine derivatives. researchgate.net

For instance, the synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives was developed using microwave assistance, resulting in high yields. researchgate.net Similarly, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) was achieved in just 5 minutes at 75 °C using microwave heating, a significant improvement over conventional methods that showed no product formation after 24 hours. nih.gov These examples underscore the potential of microwave-assisted synthesis for the rapid and efficient construction of this compound and its derivatives. The key benefits include faster reaction times and often cleaner reaction profiles. rasayanjournal.co.in

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| N-Alkylation of Chlorin | 24-48 hours (no product) | 5 minutes | N/A | nih.gov |

| Synthesis of Acetamides | 2-3 hours | 5-10 minutes | Moderate to good yields achieved | mdpi.com |

| Synthesis of Quinolines | 60 minutes | 4 minutes | Higher yields obtained | nih.gov |

Acyliminium Ion Methodologies

As introduced earlier, N-acyliminium ions are highly versatile intermediates for C-C bond formation. qub.ac.uk Advanced strategies focus on their catalytic and stereoselective generation and trapping. These ions are more electrophilic than their iminium counterparts, making them highly reactive toward even weak nucleophiles. qub.ac.uk

The generation of a cyclic N-acyliminium ion from a derivative of pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) is a common strategy. The precursor, often an α-hydroxy, α-alkoxy, or α-acetoxy lactam, is treated with a Lewis acid to generate the electrophilic intermediate. researchgate.net Subsequent addition of an ethyl nucleophile, such as that derived from an organozinc, organocuprate, or Grignard reagent, would lead to the formation of the 5-ethyl-substituted pyrrolidine ring system. The diastereoselectivity of this addition can often be controlled by the stereochemistry of the starting material and the reaction conditions.

C-H Activation Strategies

Direct C-H activation has become a transformative strategy in modern organic synthesis, allowing for the functionalization of otherwise unreactive C-H bonds. nih.gov This approach offers a more atom-economical and efficient alternative to traditional pre-functionalization methods. For the synthesis of substituted proline analogs, C-H activation can be used to introduce substituents directly onto the pyrrolidine ring.

A notable application involved the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, where a C(sp³)–H activation strategy was employed as the key step. nih.gov In this approach, a directing group, such as 8-aminoquinoline (B160924) (AQ), is installed on the nitrogen atom of a proline derivative. This group directs a transition metal catalyst (e.g., palladium) to selectively activate and functionalize a specific C-H bond on the pyrrolidine ring. nih.govnih.gov This methodology was found to be highly efficient and allowed for full enantiocontrol of the product. nih.gov Applying this logic to the synthesis of this compound would involve a directed C-H activation at the C-5 position, followed by coupling with a suitable ethyl-containing reagent, although this specific transformation remains a conceptual target.

Synthetic Optimization and Scalability Considerations

Optimizing a synthetic route for scalability requires careful consideration of several factors, including cost of starting materials, catalyst loading, reaction times, safety, and ease of purification.

For the synthesis of this compound, C-H activation strategies, while elegant and efficient on a lab scale, may face scalability challenges due to the cost of palladium catalysts and specialized directing groups. nih.govnih.gov However, the high efficiency and modularity could make it viable for high-value applications.

Lewis acid-catalyzed acyliminium ion chemistry offers a more traditional and often more scalable approach. The use of inexpensive and catalytic amounts of Lewis acids like InCl₃ or BF₃·OEt₂ is advantageous. mdpi.comnih.gov However, stoichiometric generation of precursors and potential issues with diastereoselectivity may require optimization.

Microwave-assisted synthesis provides significant advantages in terms of speed, which can translate to higher throughput in a production setting. nih.gov However, scaling microwave reactions from the lab bench to a large-scale industrial reactor presents unique engineering challenges.

Chemoenzymatic methods can be highly scalable and environmentally friendly, particularly when using immobilized enzymes. The high selectivity can simplify purification processes. The primary considerations are the cost, stability, and activity of the enzyme, as well as the need to operate under specific conditions (e.g., pH, temperature) to maintain enzymatic function.

Ultimately, the optimal scalable synthesis would likely involve a convergent route that minimizes step count, avoids costly reagents and chromatographic purifications, and utilizes robust, well-understood reactions. A hybrid approach, perhaps combining a key chemoenzymatic step for stereocontrol with efficient, catalytically driven bond-forming reactions, could prove to be the most effective strategy for the large-scale production of this compound.

Solvent Effects in Reaction Optimization

The choice of solvent is a critical parameter in the synthesis of substituted pyrrolidines, profoundly influencing reaction rates, yields, and, most importantly, stereoselectivity. The solvent's polarity, ability to form hydrogen bonds, and capacity to solvate transition states can dictate the stereochemical outcome of a reaction. rsc.orgresearchgate.net

Detailed research into nucleophilic substitution reactions involving pyrrolidine has shown that solvent composition directly impacts the nucleophilicity of the amine. A kinetic study on the reactivity of pyrrolidine in methanol-acetonitrile mixtures revealed that its nucleophilicity is significantly higher in acetonitrile (B52724) than in methanol (B129727). rsc.org This effect is attributed to the strong hydrogen bonding between the protic solvent (methanol) and the lone pair of electrons on the pyrrolidine nitrogen, which reduces its availability for nucleophilic attack. As the proportion of methanol in the solvent mixture increases, the nucleophilicity of pyrrolidine decreases. rsc.org

Furthermore, the polarity of the solvent can dramatically alter the diastereoselectivity of key bond-forming reactions. In studies related to the synthesis of complex cyclic systems, it has been observed that the diastereoselectivity of intermolecular Michael additions can be completely reversed by changing the solvent. nih.gov For instance, a reaction might favor one diastereomer in a nonpolar solvent like toluene, while producing the opposite diastereomer as the major product in a polar aprotic solvent like DMSO. This highlights the solvent's role in stabilizing different transition states, thereby directing the reaction pathway towards a specific stereoisomer.

Table 1: Effect of Solvent on Pyrrolidine Nucleophilicity Data derived from kinetic studies of pyrrolidine in methanol (CH₃OH) and acetonitrile (CH₃CN) mixtures. rsc.org

| % CH₃CN in CH₃OH | Mayr's Nucleophilicity Parameter (N) | Observation |

| 0% (Pure Methanol) | 15.72 | Lowest nucleophilicity due to strong H-bonding. |

| 20% | 16.29 | Gradual increase in nucleophilicity. |

| 40% | 16.89 | Continued linear increase. |

| 60% | 17.48 | Nucleophilicity continues to rise with decreasing protic solvent. |

| 80% | 18.01 | Non-linear increase observed at higher acetonitrile concentrations. |

| 100% (Pure Acetonitrile) | 18.32 | Highest nucleophilicity in the aprotic solvent. |

This data underscores the importance of solvent screening during reaction optimization to control both reactivity and stereoselectivity in the synthesis of complex molecules like this compound.

Base Selection for Nucleophilic Substitutions

The selection of a suitable base is paramount in synthetic routes leading to 2,5-disubstituted pyrrolidines, particularly in steps involving nucleophilic substitution or the generation of nucleophilic species via deprotonation. The base's strength, steric hindrance, and compatibility with other functional groups in the substrate all play crucial roles in the reaction's success.

In stereocontrolled syntheses starting from chiral precursors, strong, non-nucleophilic bases are often employed to facilitate sequential SN2 displacements. For example, the synthesis of certain 2,5-disubstituted pyrrolidines utilizes an excess of n-butyllithium (n-BuLi) for multiple deprotonations, leading to a stereospecific cyclization. acs.orgnih.gov The use of a powerful base like n-BuLi ensures complete deprotonation, which is necessary to initiate the subsequent intramolecular nucleophilic attack that forms the pyrrolidine ring.

Patent literature also describes cyclization reactions for preparing pyrrolidine-2-carboxylic acid derivatives that are performed in the presence of a strong base capable of removing an alpha-proton to initiate the ring-closing step. google.com The choice of base can also influence the stereochemical outcome. Studies on the alkylation of pyroglutamate (B8496135) esters have shown that while SN1-type electrophiles typically yield the thermodynamically stable trans product, SN2-type electrophiles can be directed to form the less stable cis product. rsc.org This control is achieved by carefully selecting the base and reaction conditions to favor a specific reaction pathway, demonstrating that the base is not merely a proton scavenger but an active participant in directing the stereochemical course of the reaction.

Table 2: Representative Bases in Pyrrolidine Synthesis

| Base | Type | Typical Application | Reference |

| n-Butyllithium (n-BuLi) | Strong, Non-nucleophilic | Multiple deprotonations for sequential SN2 reactions. | acs.orgnih.gov |

| Sodium Hydride (NaH) | Strong, Non-nucleophilic | Deprotonation for standard alkylation strategies. | psu.edu |

| Pyrrolidine (self-catalysis) | Weak Base / Nucleophile | Acts as a base catalyst in its own substitution reactions. | researchgate.net |

The judicious choice of base, therefore, is essential for achieving high yields and controlling the stereochemistry in the synthesis of this compound and its analogs.

Scalable Production Methods

Transitioning a synthetic route from laboratory-scale to industrial production requires the development of scalable, efficient, and safe methodologies. For pyrrolidine derivatives, this often involves moving towards continuous manufacturing processes or optimizing batch reactions to improve throughput and minimize waste.

One promising approach for the scalable synthesis of chiral pyrrolidines is the use of continuous flow protocols. A highly diastereoselective continuous flow method has been developed that produces various functionalized pyrrolidines in high yields (up to 87%) with reaction times of less than 150 seconds. rsc.org This methodology was successfully applied to the gram-scale preparation of an intermediate for the κ-opioid receptor antagonist Aticaprant. Further scale-up using a self-designed microfluidic reactor demonstrated a throughput of 7.45 grams per hour, indicating its potential for larger-scale industrial applications. rsc.org Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater consistency in product quality.

For batch processes, scalability requires careful optimization of each synthetic step. In the multigram preparation of spirocyclic pyrrolidines, for example, steps like hydroboration–oxidation were identified as potential bottlenecks for scale-up. nih.gov Overcoming these challenges required modifications such as using freshly prepared borane (B79455) to achieve high yields (71–83%) at a larger scale. The industrial production of the parent pyrrolidine ring itself is achieved through the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures (165–200 °C) and pressures (17–21 MPa) over a cobalt- and nickel oxide catalyst, demonstrating the robust conditions often required for industrial chemical manufacturing. wikipedia.org

Chemical Reactivity and Transformations of 5 Ethylpyrrolidine 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 5-ethylpyrrolidine-2-carboxylic acid is a versatile handle for a variety of chemical transformations. These reactions allow for the incorporation of this chiral building block into larger molecular scaffolds.

Esterification Reactions (e.g., Fischer Esterification)

Esterification of this compound is a common transformation to protect the carboxylic acid, modify its solubility, or to prepare it for further reactions. While specific examples detailing the Fischer esterification of this compound are not extensively documented in readily available literature, the principles of this acid-catalyzed reaction are broadly applicable. Typically, the reaction would involve heating the carboxylic acid in an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by removal of water as it is formed.

For N-protected derivatives, such as (2S,5S)-1-(tert-butoxycarbonyl)-5-ethylpyrrolidine-2-carboxylic acid, esterification can be achieved under milder conditions. For instance, reaction with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can yield the corresponding ester.

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| (2S,5S)-1-Boc-5-ethylpyrrolidine-2-carboxylic acid | Methyl iodide, Cesium carbonate | DMF | Room Temperature | Methyl (2S,5S)-1-Boc-5-ethylpyrrolidine-2-carboxylate | Not specified |

Amide Bond Formation

The formation of an amide bond is one of the most significant reactions of this compound, as it is the key step in the synthesis of peptides and other amide-containing bioactive molecules. Several methods can be employed to achieve this transformation, each with its own advantages and limitations.

Direct amidation of a carboxylic acid with an amine is generally a challenging reaction due to the formation of a stable ammonium (B1175870) carboxylate salt. This method typically requires high temperatures to drive off water and force the equilibrium towards the amide product, which can be detrimental to sensitive molecules. While specific examples for the direct amidation of this compound are not prevalent in the literature, this approach is less favored compared to methods involving activation of the carboxylic acid.

A more reactive intermediate for amide bond formation is the corresponding acid chloride. This compound can be converted to its acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly electrophilic species that readily reacts with amines, even at low temperatures, to form the desired amide with the liberation of hydrogen chloride. The HCl generated is typically scavenged by the addition of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to drive the reaction to completion. This method is effective but the harsh conditions required for the formation of the acid chloride may not be compatible with all functional groups.

Table 2: Amide Formation via Acid Chloride

| Reactant | Reagent 1 | Reagent 2 | Solvent | Conditions | Product |

| N-Protected this compound | Thionyl chloride | Amine, Triethylamine | Dichloromethane | 0 °C to Room Temperature | N-Substituted 5-ethylpyrrolidine-2-carboxamide |

To circumvent the harsh conditions of acid chloride formation, a wide array of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by an amine.

One of the earliest and most common coupling reagents is N,N'-dicyclohexylcarbodiimide (DCC). DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond, with the byproduct being the insoluble N,N'-dicyclohexylurea (DCU), which can be removed by filtration. To suppress potential side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC.

Other widely used coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which produces a water-soluble urea (B33335) byproduct that is easily removed during aqueous workup, and various phosphonium (B103445) and uronium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are particularly favored in peptide synthesis for their efficiency and for minimizing racemization of chiral centers.

Table 3: Amide Bond Formation Using Coupling Reagents

| Carboxylic Acid | Amine | Coupling Reagent(s) | Base (if applicable) | Solvent | Product |

| (2S,5S)-1-Boc-5-ethylpyrrolidine-2-carboxylic acid | Substituted Amine | EDC, HOBt | N,N-Diisopropylethylamine | Dichloromethane or DMF | (2S,5S)-1-Boc-5-ethyl-N-(substituted)pyrrolidine-2-carboxamide |

| (2S,5S)-1-Boc-5-ethylpyrrolidine-2-carboxylic acid | Substituted Amine | HATU | N,N-Diisopropylethylamine | DMF | (2S,5S)-1-Boc-5-ethyl-N-(substituted)pyrrolidine-2-carboxamide |

While less common for simple amide couplings, organometallic reagents can also be employed for the synthesis of amides from carboxylic acids. These methods are often developed for specific applications where traditional coupling reagents may fail. However, there is currently a lack of specific documented examples of organometallic reagent-mediated amide synthesis directly involving this compound in the available scientific literature.

Reduction of the Carboxyl Group

The carboxyl group of this compound can be reduced to a primary alcohol, yielding (5-ethylpyrrolidin-2-yl)methanol. This transformation typically requires the use of strong reducing agents due to the low electrophilicity of the carboxylate carbon.

Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids on its own. chemistrysteps.comlibretexts.org However, its reactivity can be enhanced. In some procedures for related pyrrolidine-2-carboxylic acid derivatives, the carboxyl group is first activated by conversion to a mixed anhydride (B1165640) with an alkyl chloroformate (e.g., ethyl chloroformate). This activation increases the electrophilicity of the carbonyl carbon, allowing for reduction under milder conditions, which can help in minimizing side reactions. google.com

Another powerful reducing agent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). Borane is a Lewis acid that coordinates to the carbonyl oxygen, activating the carboxylic acid towards reduction. chemistrysteps.com

| Reducing Agent | Typical Conditions | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous ether or THF 2. Aqueous workup | (5-Ethylpyrrolidin-2-yl)methanol | A strong, non-selective reducing agent. chemistrysteps.comchemguide.co.uk |

| Borane-tetrahydrofuran complex (BH₃·THF) | Anhydrous THF | (5-Ethylpyrrolidin-2-yl)methanol | A strong reducing agent, often more selective than LiAlH₄. chemistrysteps.com |

| Sodium borohydride (NaBH₄) / Alkyl Chloroformate | 1. Activation with ClCOOR' 2. NaBH₄ | (5-Ethylpyrrolidin-2-yl)methanol | Milder conditions; activation of the carboxyl group is required. google.com |

Decarboxylation Reactions

Decarboxylation involves the removal of the carboxyl group, releasing carbon dioxide. For heterocyclic carboxylic acids like this compound, this transformation to yield 2-ethylpyrrolidine (B92002) can be achieved under specific conditions, although it is not always a straightforward process.

Thermal decarboxylation is one possible method, but it often requires high temperatures, which can lead to decomposition or unwanted side reactions. The stability of the intermediate carbanion at the 2-position influences the feasibility of this reaction.

Catalytic methods have been developed for the decarboxylation of various heterocyclic carboxylic acids. For instance, a method involving an organic acid catalyst in an aprotic polar solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 85-150 °C) has been reported for other heterocyclic systems. google.com The use of a catalyst allows the reaction to proceed under milder conditions than uncatalyzed thermal decarboxylation.

Oxidative decarboxylation is another route, which results in a different product type. This process involves both the removal of the carboxyl group and an oxidation event. For example, various catalytic systems using oxidants like potassium persulfate or molecular oxygen with a copper catalyst have been employed for the oxidative decarboxylation of arylacetic acids to yield carbonyl compounds. ias.ac.in Applying such a method to this compound would likely lead to the formation of an imine or other oxidized species rather than simple 2-ethylpyrrolidine.

In the context of related pyrrole (B145914) syntheses, the decarboxylation of a pyrrole-2-carboxylic acid ester group has been achieved through successive hydrolysis to the carboxylic acid followed by heating, for example, in ethylene (B1197577) glycol. nih.gov

| Decarboxylation Method | Typical Reagents/Conditions | Potential Product | Reference |

| Catalytic Decarboxylation | Organic acid catalyst, DMF, 85-150 °C | 2-Ethylpyrrolidine | google.com |

| Hydrolysis and Decarboxylation | 1. NaOH 2. Ethylene glycol, reflux | 2-Ethylpyrrolidine | nih.gov |

| Oxidative Decarboxylation | Oxidant (e.g., K₂S₂O₈, O₂), catalyst | Imines or other oxidized products | ias.ac.in |

Transformations of the Pyrrolidine (B122466) Ring and Ethyl Substituent

Oxidation Reactions

The saturated pyrrolidine ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to ring-opening or the formation of lactams. The secondary amine within the ring is a potential site for oxidation.

Oxidation of the pyrrolidine ring can lead to the formation of a 5-oxo-pyrrolidine-2-carboxylic acid derivative, essentially a pyroglutamic acid analog. This transformation involves the oxidation of the C5-H bond adjacent to the nitrogen atom. Specific oxidation conditions, such as using periodic acid and a catalytic amount of chromium trioxide, have been described for the preparation of related 5-oxo-pyrrolidine-2-carboxylic acids from corresponding alcohol precursors. google.com

In some cases, derivatives of pyrrolidine can undergo oxidative aromatization to form the corresponding pyrrole. For example, cis-5-arylpyrrolidine-2-carboxylates have been converted to 5-arylpyrrole-2-carboxylates using manganese(IV) oxide. sciprofiles.com This suggests that under certain conditions, the pyrrolidine ring of this compound could potentially be aromatized, although this would require the introduction of unsaturation.

The carboxylic acid functional group itself is generally inert to further oxidation, as the carbon atom is already in a high oxidation state. youtube.com

Nucleophilic Substitution Reactions on the Pyrrolidine Ring

The C-H bonds of the saturated pyrrolidine ring are not susceptible to direct nucleophilic substitution as there is no inherent leaving group. The ring is electron-rich and generally unreactive towards nucleophiles. To achieve substitution, a leaving group would typically need to be installed on the ring first. This could be accomplished, for example, through radical halogenation to create a halopyrrolidine, which could then potentially undergo nucleophilic substitution.

While direct nucleophilic substitution on the unsubstituted ring is not a typical reaction pathway, transformations within the synthesis of substituted pyrrolidines can involve intramolecular nucleophilic attack. For instance, the cyclization to form substituted pyrrolidine rings often involves the intramolecular attack of a nitrogen nucleophile on an electrophilic carbon center. researchgate.net

Functionalization of the Ethyl Group

The ethyl group attached to the pyrrolidine ring is a simple alkyl substituent and, as such, possesses limited reactivity. Functionalization would typically proceed through free-radical reactions.

Under UV light or at high temperatures, in the presence of a halogen source like N-bromosuccinimide (NBS), free-radical halogenation could occur. This would likely lead to a mixture of products, with bromination occurring at either the methylene (B1212753) (-CH₂-) or the terminal methyl (-CH₃) position of the ethyl group. The selectivity would depend on the relative stability of the resulting radical intermediates.

Derivative Synthesis and Structural Elucidation

Synthesis of Key Derivatives

The synthesis of derivatives from pyrrolidine-2-carboxylic acid typically involves standard organic chemistry transformations targeting the carboxylic acid and the secondary amine functionalities.

Ester Derivatives (e.g., Ethyl Pyrrolidine-2-carboxylate)

Esterification of pyrrolidine-2-carboxylic acid is commonly achieved through Fischer esterification. This involves reacting the amino acid with an alcohol (e.g., ethanol to produce the ethyl ester) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is typically heated to reflux to drive the equilibrium towards the product. For more sensitive substrates, other methods like using thionyl chloride (SOCl₂) to form the acid chloride followed by reaction with an alcohol can be employed.

Amide Derivatives (e.g., N-Ethylpyrrolidine-2-carboxamide Analogs)

Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. Common methods include:

Acid Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.

Peptide Coupling Reagents: A wide array of coupling reagents, such as dicyclohexylcarbodiimide (DCC), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are used to facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions. nih.gov These methods are standard in peptide synthesis and are broadly applicable to amino acids like proline and its analogs.

Pyrrolidinone Derivatives (e.g., 5-Oxopyrrolidine Derivatives)

Pyrrolidinone, or γ-lactam, structures are a key feature in many molecules. While pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) is a common starting material itself, the synthesis of 5-substituted-2-pyrrolidinones can be approached in several ways. combichemistry.comrasayanjournal.co.in One common strategy involves the cyclization of γ-amino acids. For a hypothetical 5-ethyl-5-oxopyrrolidine derivative, a potential route could involve the intramolecular condensation of a suitable γ-amino acid precursor. Modern synthetic methods also include multicomponent reactions and catalytic cyclizations to build the pyrrolidinone ring system. tandfonline.comrsc.org

Lactam Derivatives (e.g., Pyrrolidine-trans-lactams)

The term "lactam" refers to a cyclic amide. Pyrrolidinone (as discussed above) is a γ-lactam. The synthesis of more complex lactam structures, such as those involving fused rings or specific stereochemistry (e.g., trans-lactams), often requires multi-step, stereoselective synthetic routes. These advanced syntheses are highly specific to the target molecule and can involve cycloaddition reactions or intramolecular cyclizations of elaborately constructed acyclic precursors.

Spectroscopic Characterization Techniques

The structural elucidation of pyrrolidine (B122466) derivatives relies heavily on a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, DEPT 135, Variable-Temperature NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR is used to determine the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. For a 5-ethylpyrrolidine-2-carboxylic acid derivative, one would expect to see signals for the ethyl group (a triplet and a quartet), along with a complex set of signals for the protons on the pyrrolidine ring and any substituents on the carboxyl or amine groups. The protons on the carbon adjacent to the carbonyl group (α-protons) typically resonate in the 2.0-3.0 ppm range. libretexts.org The acidic proton of a free carboxyl group is highly deshielded and appears as a broad singlet far downfield, often around 10-12 ppm. libretexts.org

¹³C NMR: Carbon NMR shows the number of chemically distinct carbon atoms. The carbonyl carbon of a carboxylic acid or its ester and amide derivatives is highly characteristic, appearing significantly downfield in the 160-185 ppm region. oregonstate.edupressbooks.pub Carbons within the pyrrolidine ring would appear in the aliphatic region of the spectrum.

DEPT 135: Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (like the carbonyl carbon) are not observed. uvic.calibretexts.orgopenstax.org This method is invaluable for confirming assignments made from ¹H and ¹³C NMR spectra.

Variable-Temperature (VT) NMR: Pyrrolidine rings, especially when substituted, can undergo conformational changes (ring-puckering). Amide derivatives can exist as a mixture of slowly interconverting rotational isomers (rotamers) due to the high rotational barrier of the C-N amide bond. wordpress.com At room temperature, this can lead to broadened or duplicated signals in the NMR spectrum. VT-NMR experiments can resolve this ambiguity. By cooling the sample, the interconversion can be slowed, leading to sharp signals for each distinct conformer. frontiersin.org Conversely, heating the sample can cause the signals to coalesce into a single averaged peak, confirming the presence of a dynamic process. nih.gov

Below is a summary table of the expected NMR spectral features for carboxylic acid derivatives, which would be applicable in the characterization of derivatives of this compound.

| NMR Technique | Group | Expected Chemical Shift (ppm) | Notes |

| ¹³C NMR | Carboxyl/Ester/Amide Carbonyl | 160 - 185 | Deshielded, often a weak signal. pressbooks.pub |

| α-Carbon (to C=O) | 50 - 65 | For the C2 carbon of the pyrrolidine ring. | |

| Ring Carbons (CH₂) | 20 - 50 | Typical aliphatic region. | |

| ¹H NMR | Carboxyl OH | 10 - 12 | Broad singlet, exchanges with D₂O. libretexts.org |

| α-Proton (to C=O) | ~2.0 - 4.5 | The C2 proton of the ring, deshielded by the carbonyl and nitrogen. | |

| Ring Protons (CH₂) | ~1.5 - 3.5 | Often complex, overlapping multiplets. |

Infrared (IR) Spectroscopy (e.g., FT-IR, ATR-IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band for the O-H stretch of the carboxyl group, which typically appears in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding between molecules. The carbonyl (C=O) stretching vibration of the carboxylic acid is also a strong and sharp absorption, expected in the range of 1760-1690 cm⁻¹. The exact position can be influenced by factors such as dimerization through hydrogen bonding.

Additionally, the spectrum will show C-H stretching vibrations from the ethyl group and the pyrrolidine ring, typically observed between 3000 and 2850 cm⁻¹. The C-N stretching of the pyrrolidine ring usually appears in the 1250-1020 cm⁻¹ region. Bending vibrations for the O-H group are also expected around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Strong, Broad |

| C-H (Alkyl) | Stretching | 3000-2850 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 | Strong |

| O-H (Carboxylic Acid) | Bending | 1440-1395 | Medium |

| C-N (Amine) | Stretching | 1250-1020 | Medium |

| O-H (Carboxylic Acid) | Bending | 950-910 | Medium, Broad |

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₇H₁₃NO₂, the expected molecular weight is approximately 143.19 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. For this compound, using a high-resolution technique like Electrospray Ionization Mass Spectrometry (ESI-MS), a protonated molecule [M+H]⁺ at m/z 144.1025 or a deprotonated molecule [M-H]⁻ at m/z 142.0868 could be detected, confirming the molecular formula.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxyl group (-COOH) as a neutral radical, leading to a fragment ion at m/z 98. The loss of the ethyl group (-CH₂CH₃) would result in a fragment at m/z 114. Further fragmentation of the pyrrolidine ring can also occur.

| Ion | Proposed Structure/Fragment | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 144.10 |

| [M]⁺ | Molecular Ion | 143.09 |

| [M-COOH]⁺ | Loss of Carboxyl Group | 98.09 |

| [M-C₂H₅]⁺ | Loss of Ethyl Group | 114.07 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is most informative for molecules containing chromophores, which are typically systems with conjugated π-electrons.

This compound is a saturated aliphatic amino acid. It lacks a conjugated system or other significant chromophores. The carboxylic acid carbonyl group (C=O) does have a weak n → π* electronic transition, which typically absorbs around 200-210 nm. However, this absorption is generally weak and occurs at the lower end of the conventional UV-Vis range, making it of limited utility for routine characterization of this specific compound. Therefore, significant absorption in the 220-800 nm range is not expected for this compound.

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| C=O (Carboxylic Acid) | n → π* | ~200-210 | Low |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound possesses two chiral centers (at C2 and C5), it is optically active, and its enantiomers will produce mirror-image CD spectra.

CD spectroscopy is particularly useful for determining the enantiomeric purity and the absolute configuration of a chiral compound, often by comparing the experimental spectrum to that of a known standard or to theoretical calculations. The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the stereochemistry of the molecule. For derivatives of this compound, CD spectroscopy can confirm the retention or inversion of stereochemistry during synthesis.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice.

This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of the chiral centers (R or S). For a compound like this compound with multiple stereoisomers (e.g., (2S,5S), (2R,5R), (2S,5R), (2R,5S)), X-ray crystallography is the gold standard for confirming the synthesis of the desired stereoisomer. The successful application of this technique is, however, contingent on the ability to grow a high-quality single crystal of the compound or a suitable derivative.

Elemental Analysis and Purity Assessment

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This is a fundamental method for confirming the empirical and molecular formula of a newly synthesized compound and for assessing its purity.

For this compound, with the molecular formula C₇H₁₃NO₂, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with the calculated values to confirm the identity and purity of the sample.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 58.72 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 9.15 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.79 |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.34 |

| Total | 143.186 | 100.00 |

Lack of Sufficient Research Data Precludes Comprehensive Article on this compound

Despite extensive searches of scientific literature and chemical databases, there is currently insufficient publicly available research to generate a thorough and informative article on the chemical compound “this compound” that strictly adheres to the requested detailed outline. The specific applications and research findings for this particular compound in the specified areas of organic synthesis and medicinal chemistry are not well-documented in the accessible literature.

While general information exists for the broader class of pyrrolidine-2-carboxylic acids and their derivatives, a detailed discussion focusing solely on the 5-ethyl substituted variant as a chiral building block, its specific role in asymmetric synthesis, and its use as a precursor for diverse chiral molecules and scaffolds could not be substantiated with specific research findings.

Similarly, in the context of peptidomimetics, there is a lack of specific studies detailing the use of this compound to mimic proline, impose conformational constraints in peptides, or its incorporation into peptide analogs and conformationally constrained amino acid scaffolds. The available literature primarily discusses proline and other analogs, without specific mention or detailed investigation of the 5-ethyl derivative.

Therefore, to maintain scientific accuracy and adhere to the strict content inclusions and exclusions, it is not possible to provide a detailed article on “this compound” structured around the provided outline at this time. Further research and publication of studies specifically investigating this compound are needed to fulfill such a request.

Applications in Organic Synthesis and Medicinal Chemistry

Synthetic Intermediates for Advanced Pharmaceutical Compounds

The pyrrolidine (B122466) ring is a foundational structural motif in a multitude of natural products and synthetic drugs, making its derivatives highly sought-after building blocks in medicinal chemistry. mdpi.comnih.gov 5-Ethylpyrrolidine-2-carboxylic acid, a chiral derivative of the amino acid proline, serves as a valuable synthetic intermediate for the construction of more complex and advanced pharmaceutical compounds. google.com Its structure, featuring a specific stereochemistry and an ethyl group at the 5-position, allows for the precise tailoring of a drug candidate's properties to achieve desired therapeutic effects.

The strategic importance of this intermediate lies in its dual functionality: the carboxylic acid and the secondary amine can be selectively modified, providing a versatile scaffold for chemical elaboration. The ethyl group at the 5-position can play a crucial role in modulating the lipophilicity, metabolic stability, and steric interactions of the final compound with its biological target. nih.gov Medicinal chemists utilize such intermediates to explore the structure-activity relationships (SAR) of a new drug series, systematically altering the molecule to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov

Research into pyrrolidine derivatives has led to the development of novel agents for a wide range of diseases, including cancer, viral infections, and metabolic disorders. semanticscholar.orgontosight.ai By incorporating substituted pyrrolidine scaffolds, chemists can design molecules that fit precisely into the binding sites of specific enzymes or receptors. ontosight.ai

Detailed Research Findings

While specific research focused solely on this compound as a precursor is not extensively detailed in publicly available literature, the utility of closely related C-5 substituted pyrrolidine-2-carboxylic acid derivatives is well-documented in the development of potent therapeutic agents. These examples provide a clear indication of the potential applications for the 5-ethyl variant.

For instance, structure-activity relationship studies on dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs for type 2 diabetes, have explored various substitutions at the C-5 position of the pyrrolidine ring. The introduction of small alkyl or ethynyl (B1212043) groups at this position has been shown to significantly influence the inhibitor's potency and selectivity against related enzymes like DPP8 and DPP9. nih.gov A notable example is the clinical candidate ABT-279, which features a 5-ethynyl-pyrrolidine core and demonstrates extremely high potency and selectivity. nih.gov This highlights how a C-5 substituent, such as an ethyl group, can be critical for achieving a desirable biological profile.

In the realm of oncology, the pyrrolidine scaffold is a recurring feature in approved anticancer drugs. nih.gov The synthesis of novel 2-(het)arylpyrrolidine derivatives has been a fruitful area of research, yielding compounds with significant anti-tumor activity. nih.gov These syntheses often start from a pyrrolidine precursor that is later elaborated. The substituents on the pyrrolidine ring are key to the biological activity observed.

Furthermore, derivatives of 5-oxopyrrolidine carboxylic acid have been synthesized and evaluated for both anticancer and antimicrobial properties. nih.govmdpi.com These studies demonstrate that modifications to the core pyrrolidine structure can lead to compounds with potent and selective activity against multidrug-resistant pathogens and human cancer cell lines. nih.govmdpi.com

The following table summarizes examples of advanced pharmaceutical compounds that are derived from or contain a substituted pyrrolidine-2-carboxylic acid scaffold, illustrating the role of such intermediates in drug discovery.

| Pyrrolidine Precursor Class | Resulting Pharmaceutical Compound/Derivative | Therapeutic Application | Reference |

|---|---|---|---|

| 5-Ethynyl-pyrrolidine-2-carbonitrile | ABT-279 (2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid) | Anti-diabetic (DPP-IV Inhibitor) | nih.gov |

| 2-Aryl-pyrrolidine-1-carboxamide | Benzofuroxan-containing pyrrolidine derivatives | Anticancer, Antibacterial (Anti-biofilm) | nih.gov |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid | Hydrazone derivatives with 5-nitrothiophene substituents | Anticancer, Antimicrobial (against MRSA) | nih.govmdpi.com |

| (S)-Prolinol (derived from Proline) | Avanafil | Erectile Dysfunction (PDE5 Inhibitor) | mdpi.comsemanticscholar.org |

These examples underscore the versatility of the substituted pyrrolidine-2-carboxylic acid framework as a starting point for advanced pharmaceutical compounds. The specific stereochemistry and substitution pattern, such as that in this compound, provide a refined building block for the rational design of new medicines.

Biological Activity and Interaction Studies Excluding Clinical Human Trials

In Vitro Biological Activity Assessment

The inherent versatility of the 5-Ethylpyrrolidine-2-carboxylic acid core allows for a wide array of chemical modifications, leading to derivatives with tailored biological profiles. In laboratory settings, these compounds have demonstrated a spectrum of activities against various pathogens and cell lines, and have been shown to modulate the function of specific enzymes and receptors.

Antimicrobial Activity of Derivatives

Derivatives of the 5-oxopyrrolidine-2-carboxylic acid scaffold have shown notable antimicrobial properties. nih.gov A study investigating a series of these derivatives, incorporating azole, diazole, and hydrazone moieties, identified compounds with potent and selective antimicrobial activity. nih.govktu.edu For instance, a derivative featuring a 5-nitrothiophene substituent (Compound 21 in the study) displayed promising and selective action against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. nih.gov This highlights the potential of these derivatives as scaffolds for developing new antimicrobial agents to combat challenging Gram-positive pathogens. nih.gov

Another study focused on 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids, which were synthesized and evaluated for their antimicrobial effects. osi.lv Specifically, 1-(6-Nitrobenzo[d]thiazol-2-yl)- and 1-{5-[(4-nitrophenyl)sulfonyl]thiazol-2-yl}-5-oxopyrrolidine-3-carboxylic acids demonstrated bacteriostatic activity against the Gram-positive bacterium Bacillus subtilis ATCC 6633 strain. osi.lv The antibacterial activity of various other pyrrolidine-2-one derivatives has also been investigated against bacteria such as Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp. uomustansiriyah.edu.iqrdd.edu.iq

| Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 5-Oxopyrrolidine with 5-nitrothiophene substituent | Multidrug-resistant Staphylococcus aureus | Promising and selective antimicrobial activity | nih.gov |

| 1-(6-Nitrobenzo[d]thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | Bacillus subtilis ATCC 6633 | Bacteriostatic activity | osi.lv |

| 1-{5-[(4-nitrophenyl)sulfonyl]thiazol-2-yl}-5-oxopyrrolidine-3-carboxylic acid | Bacillus subtilis ATCC 6633 | Bacteriostatic activity | osi.lv |

Anticancer Activity of Derivatives

The anticancer potential of 5-oxopyrrolidine derivatives has been a significant area of investigation. nih.govktu.eduresearchgate.net In a study assessing a series of these compounds, those bearing azole and diazole moieties demonstrated the most potent anticancer effects against A549 human lung adenocarcinoma cells. nih.govresearchgate.net The viability of A549 cells was significantly reduced upon treatment with these derivatives, indicating their potential as a scaffold for the development of novel anticancer agents. nih.govresearchgate.net The cytotoxic activity of these compounds was evaluated in vitro, with some derivatives showing promising results compared to the standard chemotherapeutic drug cisplatin. researchgate.net

| Derivative Class | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 5-Oxopyrrolidine with azole and diazole moieties | A549 human lung adenocarcinoma | Potent anticancer activity | nih.govresearchgate.net |

| 5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent | A549 human pulmonary cancer cell | Highest anticancer activity in the tested series | researchgate.net |

Enzyme Inhibition Studies

Derivatives of pyrrolidine-2-carboxylic acid have been identified as inhibitors of various enzymes. A series of polyhydroxylated pyrrolidines were developed as dual-target inhibitors of α-glucosidase (AG) and aldose reductase (ALR2), two enzymes implicated in the pathology of diabetes. nih.gov Another study detailed the structure-activity relationship of pyrrolidine (B122466) amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides which play a role in inflammation and pain. rsc.org

Furthermore, pyrrolidine carboxamides have been discovered as a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov The inhibition of InhA is a key strategy in the development of new antitubercular drugs.

Receptor Binding and Modulation (e.g., NMDA Receptors, HCV NS3/4A Protease)

The pyrrolidine scaffold is a key component in molecules designed to interact with specific biological receptors. A notable area of research has been the development of competitive antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), particularly the N-methyl-D-aspartate (NMDA) receptor subtype. nih.gov A detailed structure-activity relationship study of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs revealed that substitutions at the 5'-position generally led to selectivity for NMDA receptors. nih.gov These antagonists exhibited high potency, with some showing a preference for the GluN1/GluN2A subtype over other NMDA receptor subtypes. nih.gov The neurotoxicity of L-trans-pyrrolidine-2,4-dicarboxylate, a glutamate transport inhibitor, has been shown to be indirectly mediated by NMDA receptors. nih.gov

In the context of antiviral research, pyrrolidine-based structures have been integral to the design of inhibitors for the hepatitis C virus (HCV) NS3/4A protease, an essential enzyme for viral replication. nih.govlookchem.com The pyrrolidine/proline-like ring moiety serves as a molecular scaffold in many HCV NS3/4A inhibitor drugs. nih.gov Optimization of the pyrrolidine-5,5-trans-lactam template has led to the development of potent, mechanism-based inhibitors of this viral protease. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

The biological activity of this compound derivatives is profoundly influenced by their structural features. Structure-activity relationship (SAR) studies are therefore crucial for optimizing their potency and selectivity. For instance, in the development of pyrrolidine amide derivatives as NAAA inhibitors, it was found that small, lipophilic substituents at the 3-phenyl position were preferable for optimal potency. rsc.org The nature of the linker between the pyrrolidine core and other functionalities also played a significant role, with conformationally flexible linkers increasing inhibitory potency but reducing selectivity against the related enzyme FAAH. rsc.org

In the case of anticonvulsant pyrrolidine-2,5-dione derivatives, SAR analysis indicated that the type of substituent at position 3 of the pyrrolidine ring, as well as the nature of the phenylpiperazine group, influenced the activity profile. nih.gov For NMDA receptor antagonists based on the (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid scaffold, the addition of substituents at the 5'-position was a key determinant for achieving selectivity towards NMDA receptors. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Trends

Current research involving pyrrolidine-2-carboxylic acid derivatives is largely driven by their utility as versatile building blocks in the modular construction of complex molecules. acs.org These scaffolds are of significant interest in medicinal chemistry and organocatalysis due to their conformational rigidity and the stereochemical information embedded within their structure. nih.govmdpi.com

Furthermore, the pyrrolidine (B122466) core is a privileged scaffold in the design of organocatalysts. mdpi.commdpi.com Chiral pyrrolidine derivatives are central to the field of asymmetric aminocatalysis, where they are used to promote a variety of stereoselective transformations. mdpi.comresearchgate.net The introduction of substituents on the pyrrolidine ring is a key strategy for fine-tuning the catalyst's activity and selectivity.

Interactive Table: Current Research Trends

| Research Area | Relevance of 5-Ethylpyrrolidine-2-carboxylic acid | Key Drivers |

|---|---|---|

| Medicinal Chemistry | Serves as a chiral building block for novel therapeutics. acs.org | Introduction of conformational constraints and lipophilic groups to improve drug-like properties. frontiersin.org |

| Organocatalysis | Potential precursor for novel chiral catalysts. mdpi.com | Fine-tuning of catalyst structure to enhance enantioselectivity and reactivity in asymmetric synthesis. unibo.it |

| Peptide Science | Used as a non-proteinogenic amino acid to modify peptide structure and function. nih.gov | Enhancing proteolytic stability and controlling peptide conformation. researchgate.net |

Emerging Synthetic Challenges and Opportunities

The synthesis of this compound and its derivatives presents both challenges and opportunities, primarily centered on the stereoselective construction of the substituted pyrrolidine ring.

Synthetic Challenges:

Stereocontrol: A significant challenge is the diastereoselective and enantioselective synthesis of 5-substituted pyrrolidine-2-carboxylic acids. nih.gov Controlling the relative and absolute stereochemistry at both the C2 and C5 positions is crucial, as different stereoisomers can exhibit vastly different biological activities. nih.gov

Scalability: Many existing methods for the synthesis of substituted pyrrolidines are multi-step processes that may not be readily scalable for industrial production. google.com The use of hazardous or expensive reagents can also limit the practical application of certain synthetic routes.

Synthetic Opportunities:

Asymmetric Catalysis: The development of novel catalytic asymmetric methods, such as enantioselective C-H amination or [3+2] cycloadditions, offers a powerful approach to access enantioenriched pyrrolidines. cell.comrsc.org These methods can provide direct and efficient routes to chiral 2,5-disubstituted pyrrolidines. nih.gov

C-H Functionalization: Direct C-H functionalization of the pyrrolidine ring is an emerging area that could provide a more atom-economical and efficient way to synthesize substituted derivatives. mdpi.com Photo-mediated C-H functionalization, in particular, offers mild reaction conditions for the synthesis of non-proteinogenic amino acids. semanticscholar.org

Biocatalysis: The use of enzymes, such as transaminases, in cascade reactions presents a green and highly selective method for the synthesis of chiral 2-substituted pyrrolidines from simple precursors. acs.org

Interactive Table: Synthetic Challenges and Opportunities

| Aspect | Details |

|---|---|

| Challenges | Controlling stereochemistry at C2 and C5 positions. nih.gov Developing scalable and cost-effective synthetic routes. google.com |